molecular formula C15H21BrN2O2 B235381 N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide

Cat. No. B235381
M. Wt: 341.24 g/mol
InChI Key: GWNREBQBRVUUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide, also known as BMS-986165, is a novel small molecule inhibitor of Tyk2 and JAK1 kinases. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.

Mechanism of Action

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide inhibits the activity of Tyk2 and JAK1 kinases, which are involved in the signaling pathway of several cytokines, including interferons and interleukins. By blocking this pathway, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been shown to reduce the levels of several pro-inflammatory cytokines in preclinical models, including interferon-gamma, interleukin-6, and tumor necrosis factor-alpha. In addition, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. These effects suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide may be an effective treatment for autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide is its specificity for Tyk2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation is its short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologics or small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis or inflammatory bowel disease. Finally, further research is needed to determine the safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide in clinical trials.

Synthesis Methods

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide involves several chemical reactions, including bromination, amidation, and cyclization. The starting material is 3-bromo-4-(4-morpholinyl)aniline, which is reacted with pentanoic acid to form the amide. The amide is then cyclized to form the final product, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide.

Scientific Research Applications

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of lupus, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide was shown to reduce disease activity and improve survival. In a mouse model of psoriasis, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide was shown to reduce skin inflammation and improve skin thickness. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide may have therapeutic potential for the treatment of autoimmune diseases in humans.

properties

Product Name

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)pentanamide

InChI

InChI=1S/C15H21BrN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19)

InChI Key

GWNREBQBRVUUGG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Origin of Product

United States

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